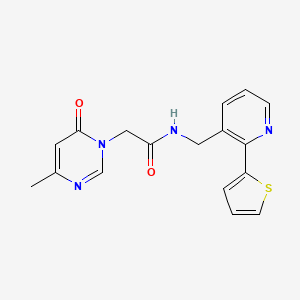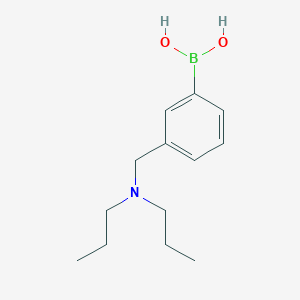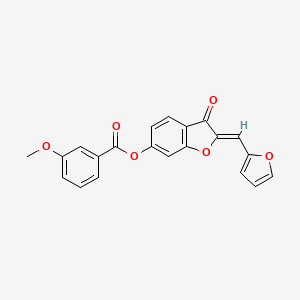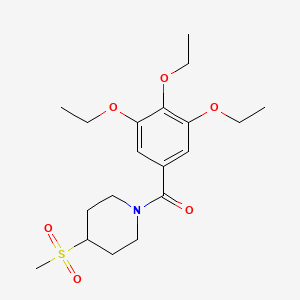![molecular formula C9H10ClF3N2O2 B2390715 2-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジン-6-カルボン酸;塩酸塩 CAS No. 2247104-35-2](/img/structure/B2390715.png)
2-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジン-6-カルボン酸;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . Single crystal X-ray studies revealed the structural differences between the two complexes, where the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination .Chemical Reactions Analysis
The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .科学的研究の応用
農薬と作物保護
トリフルオロメチルピリジン(TFMP)部分は、作物を害虫から保護するために重要な役割を果たします。注目すべき例としては、フルアジホップ-ブチルが挙げられます。これは、農薬市場に導入された最初のTFMP誘導体です。それ以来、20種類以上の新しいTFMP含有農薬がISOの一般名称を取得しています。 これらの誘導体は、フッ素原子とピリジン部分の独自の物理化学的特性を利用して、害虫を効果的に防除します .
医薬品
いくつかのTFMP誘導体は、製薬業界で用途が見出されています。TFMP部分を包含する5つの医薬品が市場承認を取得しており、多くの候補が現在臨床試験中です。 フッ素の特性とピリジン骨格の組み合わせは、それらの生物活性に貢献しています .
獣医製品
ヒトの薬に加えて、TFMP誘導体は獣医製品にも使用されています。TFMP部分を包含する2つの獣医製品が市場承認を受けています。 これらの化合物は、動物の健康問題の治療に可能性を示しています .
有機合成
研究者は、2-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジン-6-カルボン酸;塩酸塩を有機合成における中間体として利用しています。 それは、医薬品、農薬、染料などのより複雑な分子の構築ブロックとして役立ちます .
金属有機構造体(MOF)
この化合物は、金属有機構造体(MOF)の合成に関与することができます。 これらの多孔質材料は、ガス貯蔵、触媒、分離プロセスなどの用途があります .
DNA結合研究
最近の研究では、この化合物のDNAとの相互作用が調査されています。熱力学的研究によると、これは水素結合とファンデルワールス力を含むインターカレーションによってDNAに結合します。 このような研究は、その生物学的効果の理解に貢献しています .
要約すると、2-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジン-6-カルボン酸;塩酸塩は、作物保護から薬物開発まで、さまざまな分野で有望です。 その独自の特性は、新しい用途と科学的研究を引き続き刺激しています . さらに詳細が必要な場合やご質問がございましたら、お気軽にお問い合わせください。
作用機序
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Both complexes can quench BSA statically with binding constants of 10^5 –10^6 L mol^−1 .
Safety and Hazards
将来の方向性
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds. The medicinal use of the trifloromethyl group dates from 1928, although research became more intense in the mid-1940s . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-4-14-3-5(8(15)16)1-2-7(14)13-6;/h4-5H,1-3H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSKKVUXNIUZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1C(=O)O)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)
![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2390638.png)
![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)

![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)
